![molecular formula C20H16N4O2 B2735561 N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide CAS No. 1385305-12-3](/img/structure/B2735561.png)

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

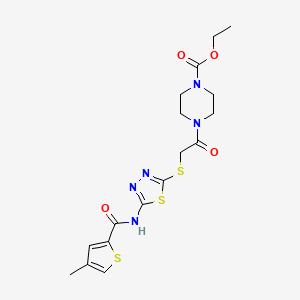

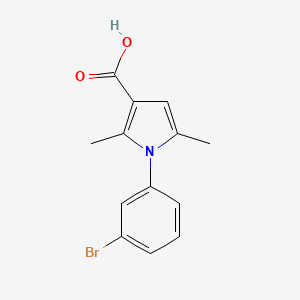

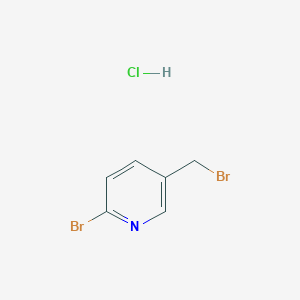

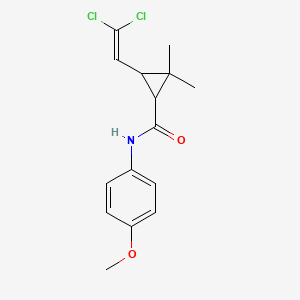

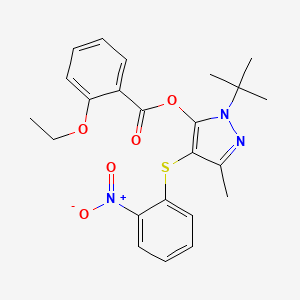

“N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), a methoxy group (-OCH3), a pyrimidine ring, and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, a six-membered ring with two nitrogen atoms, is a key feature. The cyano, methoxy, and carboxamide groups would all be attached to this ring or to the phenyl ring .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid. The pyrimidine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, methoxy, and carboxamide groups would likely make this compound relatively polar, affecting its solubility and reactivity .Scientific Research Applications

Antibacterial, Antifungal, and Antimycobacterial Compounds

Research on cyanobacterial compounds has shown promise in combating multidrug-resistant pathogens. Cyanobacteria produce a wide range of compounds with antimicrobial activity, which could be crucial in developing new pharmaceuticals to tackle resistant bacteria, fungi, and mycobacteria (Swain, S. S., Paidesetty, S. K., & Padhy, R., 2017).

Carcinogen Metabolite Biomarkers

The study of human urinary carcinogen metabolites provides valuable information on the effects of tobacco and cancer. This research area focuses on the quantification of metabolites from carcinogens present in tobacco products, serving as biomarkers for exposure and potential risk factors for cancer development (Hecht, S., 2002).

Pharmacological Properties of Compounds

Metoclopramide, a compound with a somewhat related structure in terms of pharmacological application, has been reviewed for its diverse effects on gastrointestinal motility and as an antiemetic. This highlights the potential of complex molecules in addressing various medical conditions (Pinder, R., Brogden, R. N., Sawyer, P., Speight, T., & Avery, G., 2012).

Analysis of Cyanotoxins

The methodology for analyzing cyanotoxins, such as microcystins, in biological matrices underscores the importance of detecting and quantifying toxins for environmental and health safety. This area of research is crucial for understanding the impact of environmental pollutants on public health (Bouteiller, P., Lance, E., Guérin, T., & Biré, R., 2022).

Hazardous Hallucinogens Review

The examination of NBOMes, a class of potent hallucinogenic compounds, highlights the need for understanding the pharmacological and toxic effects of novel psychoactive substances. Such research is vital for public health and regulatory agencies to manage the risks associated with these substances (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-26-18-10-6-5-9-16(18)17(11-21)24-20(25)15-12-22-19(23-13-15)14-7-3-2-4-8-14/h2-10,12-13,17H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLMUAIDDRTGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)